molecular formula C10H7BrN2O4S B2413019 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 1283936-37-7

1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B2413019
CAS RN: 1283936-37-7
M. Wt: 331.14
InChI Key: ZMNZCSAZSUZYTQ-UHFFFAOYSA-N
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Description

The compound “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a nitro group and a carboxylic acid group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a nitro group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .

Scientific Research Applications

Synthesis Methods and Properties

  • Synthesis Protocols : 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid and similar compounds can be synthesized using mild and efficient protocols. For instance, a method for synthesizing 4(3)-substituted 3(4)-nitro-1H-pyrroles, which shares structural similarities, has been developed using ionic liquids and tosylmethyl isocyanide (TosMIC) in good yields under room temperature and without the need for anhydrous organic solvents or hazardous bases (J. Qin et al., 2009).

  • Building Blocks for Complex Molecules : Compounds like 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid serve as building blocks for creating more complex molecules. For instance, they have been used in the regio-selective synthesis of novel pyrrole derivatives, demonstrating the potential for creating diverse and structurally complex molecules (D. Nguyen et al., 2009).

  • Trifluoromethyl Substitution : The compound's structure allows for the introduction of trifluoromethyl groups, offering a strategy for the synthesis of trifluoromethyl-substituted aminopyrroles. This expands the scope of potential pharmaceutical and chemical applications (A. Khlebnikov et al., 2018).

Chemical Reactions and Interactions

  • Condensation and Cyclization Reactions : These compounds undergo various chemical reactions, such as condensation with carbanions and cyclization to form thienopyranones and thienopyridinones, demonstrating their versatility in chemical synthesis (D. E. Ames & O. Ribeiro, 1975).

  • Suzuki Cross-Coupling Reactions : They can be used in Suzuki cross-coupling reactions to synthesize derivatives with non-linear optical properties, further highlighting their potential in material science and electronics (K. Rizwan et al., 2021).

Applications in Material Science

  • Conducting Polymers : These compounds are used in the synthesis of conducting polymers. For example, pyrrole derivatives have been utilized to create soluble polymers for electrochromic devices, indicating applications in smart materials and electronics (S. Variş et al., 2006).

  • Hydrogen-Bonded Chains and Sheets : Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, structurally related to the compound , exhibit interesting hydrogen-bonded structures, which could be relevant in the design of molecular assemblies and nanotechnology (J. Portilla et al., 2007).

Future Directions

The future directions for research on “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” could include exploring its potential biological activities, given the known activities of related imine compounds . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.

properties

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]-4-nitropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4S/c11-7-1-2-18-9(7)5-12-4-6(13(16)17)3-8(12)10(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZCSAZSUZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CN2C=C(C=C2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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